molecular formula C11H10ClN7 B11715345 (E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide

(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide

Cat. No.: B11715345
M. Wt: 275.70 g/mol
InChI Key: BCJNALWCCGZNST-UHFFFAOYSA-N
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Description

(E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a complex organic compound that features a pyridazine ring substituted with a chlorine atom, a cyano group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common approach is the condensation of 2-(6-chloropyridazin-3-yl)hydrazine with pyridine-2-acetaldehyde, followed by further reactions to introduce the cyano and dimethylmethanimidamide groups . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antibacterial and antifungal agent. Studies have demonstrated its activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Industry

In the industrial sector, (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In antifungal applications, it may disrupt the integrity of the fungal cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is unique due to its combination of a cyano group and a dimethylmethanimidamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₃H₁₃ClN₄
  • Molecular Weight : 260.73 g/mol
  • CAS Number : 147362-88-7

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, influencing various pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes such as monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism. Studies indicate that pyrazole derivatives can act as reversible and non-competitive inhibitors, with some derivatives displaying IC50 values in the nanomolar range .
  • Antiproliferative Effects : Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines, including MCF-7 and others. For instance, some pyrazole derivatives have shown IC50 values as low as 0.07 µM against epidermal growth factor receptors (EGFR) in cancer cells .

Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.08
Pyrazole Derivative AMCF-70.07
Pyrazole Derivative BA5490.05

Enzyme Inhibition

Enzyme TargetInhibition TypeIC50 (nM)Reference
MAO-ANon-competitive40
MAO-BReversible25

Study on Antitumor Activity

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated a potent inhibitory effect on cell proliferation, with significant selectivity for tumor cells over normal cells.

Study on MAO Inhibition

Another study focused on the compound's ability to inhibit monoamine oxidases. The findings revealed that it effectively reduced the activity of MAOs, suggesting potential applications in treating neurological disorders where MAO regulation is critical.

Properties

Molecular Formula

C11H10ClN7

Molecular Weight

275.70 g/mol

IUPAC Name

N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3

InChI Key

BCJNALWCCGZNST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N

Origin of Product

United States

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